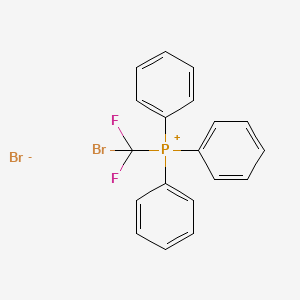

(Bromodifluoromethyl)triphenylphosphonium bromide

説明

(Bromodifluoromethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C19H15Br2F2P. It is a crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform, but nearly insoluble in water . This compound is an important intermediate in organic synthesis, particularly in fluorination reactions.

特性

IUPAC Name |

[bromo(difluoro)methyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrF2P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFPAYWKPAHZHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(F)Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2F2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369909 | |

| Record name | [Bromo(difluoro)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58201-66-4 | |

| Record name | [Bromo(difluoro)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Bromodifluoromethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Solvent and Reaction Conditions

- Acetonitrile : In a representative procedure, equimolar amounts of PPh₃ and CF₂Br₂ are combined in anhydrous acetonitrile under inert atmosphere. The mixture is stirred at room temperature for 12–24 hours, yielding colorless crystals of the product after filtration and washing with cold diethyl ether.

- Methylene Chloride : Alternative protocols use methylene chloride (CH₂Cl₂) as the solvent, with reflux conditions (40–50°C) to accelerate the reaction. The product precipitates upon cooling and is isolated via vacuum filtration.

Table 1: Comparison of Solvent Systems

| Solvent | Temperature | Reaction Time | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Acetonitrile | 25°C | 24 h | 85–90 | >98% | |

| CH₂Cl₂ | 40–50°C | 6–8 h | 78–82 | 95–97% |

Workup and Purification

The crude product is typically washed with non-polar solvents (e.g., petroleum ether) to remove unreacted PPh₃ and CF₂Br₂. Recrystallization from hot ethanol or acetonitrile enhances purity. X-ray crystallography confirms the monoclinic crystal structure (space group P2₁/n) with a Br⁻ anion and [(C₆H₅)₃PCF₂Br]⁺ cation.

Alternative Synthetic Approaches

Halogen Exchange Reactions

Bromodifluoromethylphosphonium salts can be synthesized via halogen exchange from chlorodifluoromethyl precursors. For example, treatment of (chlorodifluoromethyl)triphenylphosphonium chloride with excess LiBr in THF replaces the chloride anion with bromide, though this method offers lower yields (60–65%).

Metal-Mediated Dehalogenation

In specialized applications, zinc or cadmium powders reduce perhalogenated compounds in the presence of PPh₃. While less common, this route avoids handling gaseous CF₂Br₂ but requires stringent anhydrous conditions.

Mechanistic and Computational Insights

The reaction mechanism involves initial formation of a 1,3-betaine intermediate, followed by bromide ion abstraction to generate the phosphonium cation. Semi-empirical calculations (PM3, MNDO) align with experimental bond lengths and angles, particularly the Br–Br distance (322.33 pm) in the crystal lattice.

Key Mechanistic Steps :

- Nucleophilic attack of PPh₃ on CF₂Br₂.

- Formation of a transient betaine intermediate.

- Stabilization via bromide counterion association.

Challenges and Optimizations

Side Reactions

Prolonged heating in CH₂Cl₂ may lead to partial decomposition, forming triphenylphosphine oxide (Ph₃PO) and difluorocarbene (:CF₂). Adding molecular sieves or conducting reactions under argon minimizes moisture-induced side reactions.

Scalability

Industrial-scale synthesis prioritizes acetonitrile due to easier recovery and higher yields. Pilot studies report consistent 85% yields at 10 kg batches with minimal solvent waste.

化学反応の分析

Types of Reactions: (Bromodifluoromethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromodifluoromethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are typically used.

Catalysts: In some cases, catalysts such as palladium or copper complexes may be employed to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, reacting this compound with an amine can yield a corresponding amine derivative.

科学的研究の応用

Synthesis and Properties

(Bromodifluoromethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with dibromodifluoromethane in solvents such as acetonitrile or methylene chloride. The resulting compound forms colorless crystals and exhibits distinct structural characteristics, including a monoclinic crystal system . The synthesis process is crucial for ensuring high purity and yield, which are essential for its subsequent applications.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the difluoromethylation of various substrates. This transformation is critical for the introduction of difluoromethyl groups into organic molecules, which can enhance their biological activity and modify their physicochemical properties.

- Difluoromethylation Reactions : The compound has been utilized in late-stage difluoromethylation reactions involving thiols and other nucleophiles. These reactions allow for the selective modification of complex organic molecules, making it a valuable tool in synthetic organic chemistry .

- Catalytic Applications : Aryltriphenylphosphonium salts, including this compound, serve as catalysts in various organic reactions. They facilitate the formation of aryl compounds from aryl halides under mild conditions, demonstrating their utility in synthesizing multifunctional organic compounds .

Medicinal Chemistry

The unique properties of this compound also make it relevant in medicinal chemistry:

- Mitochondrial Targeting : Compounds containing triphenylphosphonium moieties are known for their ability to target mitochondria. This property has been exploited to develop mitochondrial probes and therapeutic agents aimed at treating diseases linked to mitochondrial dysfunction . The incorporation of this compound into drug candidates can enhance their selectivity and efficacy against cancer cells by directing them specifically to mitochondrial sites.

- Antioxidant Properties : Research indicates that triphenylphosphonium-based compounds can act as antioxidants within mitochondria. This application is particularly significant in developing treatments for oxidative stress-related diseases .

Material Science

In material science, this compound finds applications in the development of advanced materials:

- Polymer Chemistry : The compound can be employed as a building block in synthesizing functional polymers with specific properties. Its ability to introduce difluoromethyl groups into polymer backbones can lead to materials with enhanced thermal stability and chemical resistance .

- Nanocomposites : Incorporating this compound into nanocomposite materials has shown promise in improving mechanical properties and thermal conductivity. These enhancements are crucial for applications in electronics and aerospace industries .

Case Study 1: Difluoromethylation of Thiols

A study conducted by the Studer group demonstrated a method for the difluoromethylation of thiols using this compound. The process was efficient, yielding high conversions while maintaining functional group tolerance. This method highlights the compound's role as a versatile reagent in modifying biologically relevant molecules.

Case Study 2: Mitochondria-Targeted Therapeutics

Research has shown that triphenylphosphonium-based compounds can effectively deliver therapeutic agents to mitochondria. A specific study illustrated how this compound-modified drugs exhibited enhanced accumulation within mitochondrial matrices, leading to improved therapeutic outcomes against cancer cells due to selective targeting.

作用機序

The mechanism by which (Bromodifluoromethyl)triphenylphosphonium bromide exerts its effects involves the transfer of the bromodifluoromethyl group to target molecules This transfer can occur through nucleophilic substitution or other reaction pathways, depending on the specific reaction conditions and substrates involved

類似化合物との比較

(Bromodifluoromethyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:

(Chlorodifluoromethyl)triphenylphosphonium chloride: This compound has a similar structure but contains a chlorodifluoromethyl group instead of a bromodifluoromethyl group. It exhibits similar reactivity but may have different solubility and stability properties.

(Difluoromethyl)triphenylphosphonium bromide: This compound contains a difluoromethyl group and lacks the bromine atom. It may have different reactivity and applications compared to this compound.

The uniqueness of this compound lies in its ability to introduce the bromodifluoromethyl group into target molecules, which can significantly enhance their properties and applications in various fields.

生物活性

(Bromodifluoromethyl)triphenylphosphonium bromide is a compound of increasing interest in the field of medicinal chemistry and biological research. Its unique structure, characterized by a triphenylphosphonium moiety linked to a bromodifluoromethyl group, allows it to interact with biological systems in novel ways. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₉H₁₇Br₂P

- Molecular Weight : 436.12 g/mol

- CAS Number : 1034-49-7

The biological activity of this compound primarily stems from its ability to target mitochondria. The triphenylphosphonium (TPP) cation is known for its selective accumulation in mitochondria due to the negative membrane potential inherent to these organelles. This property allows compounds like this compound to exert effects on mitochondrial function, which can influence various cellular processes.

- Mitochondrial Targeting : The TPP moiety enables the compound to penetrate mitochondrial membranes, where it can modulate reactive oxygen species (ROS) levels and influence redox signaling pathways .

- Electrophilic Activity : The bromodifluoromethyl group acts as a weak electrophile, which can modify proteins involved in critical biological functions and pathological processes such as cancer and inflammation .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been attributed to its mitochondrial targeting capabilities.

- Case Study : In a study examining various TPP-based compounds, it was found that those with electrophilic functionalities could significantly reduce cell viability in human cancer cell lines by inducing oxidative stress and disrupting mitochondrial function .

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases.

- Research Findings : Investigations into TPP-conjugated antioxidants demonstrated that these compounds could mitigate oxidative damage in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Modulation of ROS and mitochondrial dysfunction |

| Neuroprotection | Reduces oxidative stress | Mitochondrial targeting and antioxidant properties |

Synthesis and Applications

This compound can be synthesized through several methods involving triphenylphosphine and dibromomethane. Its applications extend beyond research into potential therapeutic agents for various diseases.

Synthetic Routes

Q & A

Q. What are the common synthetic routes for preparing (bromodifluoromethyl)triphenylphosphonium bromide, and how are impurities minimized?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, bromodifluoromethyl derivatives may react with triphenylphosphine in anhydrous solvents (e.g., dichloromethane or THF) under inert atmospheres to avoid hydrolysis . Purification involves recrystallization from polar aprotic solvents (e.g., acetonitrile) and characterization via and NMR to confirm purity. Impurities such as unreacted triphenylphosphine are removed via column chromatography .

Q. How is this compound characterized to confirm structural integrity?

Key techniques include:

- NMR spectroscopy : NMR detects aromatic protons (δ 7.5–7.8 ppm) and aliphatic chain environments. NMR confirms the phosphonium center (δ ~20–25 ppm) .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M-Br]) .

- Elemental analysis : Matches calculated and observed C, H, and Br percentages to validate stoichiometry .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile reagent for:

- Wittig reactions : Generates fluorinated alkenes via reaction with aldehydes/ketones .

- Nucleophilic substitutions : The bromodifluoromethyl group acts as a leaving group in C–F bond-forming reactions .

- Cross-coupling catalysis : Stabilizes transition metals in Pd- or Ni-catalyzed reactions .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the stability and reactivity of this compound?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reactivity but may accelerate decomposition. Anhydrous conditions are critical to prevent hydrolysis of the phosphonium center .

- Temperature : Elevated temperatures (>60°C) promote side reactions (e.g., cleavage to triphenylphosphine oxide), while lower temperatures (<0°C) stabilize the reagent but slow kinetics . Optimization requires real-time monitoring via NMR .

Q. What mechanistic insights explain unexpected byproducts, such as phosphine oxides, in Wittig reactions using this reagent?

Byproduct formation often arises from:

- Oxidative degradation : Exposure to trace oxygen or moisture converts the phosphonium salt to triphenylphosphine oxide. Inert atmosphere handling (N/Ar) and molecular sieves mitigate this .

- Competing pathways : Base-induced β-elimination (e.g., with strong bases like NaH) generates difluorocarbene instead of the desired ylide, leading to divergent products . Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations clarify dominant pathways .

Q. How can researchers optimize yields in fluorinated alkene synthesis using this reagent?

Strategies include:

- Base selection : Mild bases (e.g., KCO) minimize side reactions compared to stronger bases (e.g., t-BuOK) .

- Stoichiometry : A 1.2:1 molar ratio of phosphonium salt to carbonyl substrate ensures complete ylide formation .

- Additives : Crown ethers (e.g., 18-crown-6) enhance ylide stability in nonpolar solvents .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact due to potential irritation .

- Storage : Keep in airtight containers under inert gas (Ar) at –20°C to prevent degradation .

- Waste disposal : Neutralize with aqueous NaHCO before incineration to avoid brominated byproducts .

Q. How do substituents on the phosphonium center (e.g., carboxybutyl vs. bromodifluoromethyl) alter reactivity?

- Electron-withdrawing groups (e.g., bromodifluoromethyl): Increase electrophilicity, accelerating nucleophilic substitutions but reducing ylide stability .

- Electron-donating groups (e.g., carboxybutyl): Enhance solubility in polar media but may hinder Wittig reactivity. Comparative studies using Hammett parameters quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。